Cas no 824390-04-7 (4-2-(Trifluoromethyl)phenoxypiperidine)

4-2-(Trifluoromethyl)phenoxypiperidine structure
824390-04-7 structure
商品名:4-2-(Trifluoromethyl)phenoxypiperidine
CAS番号:824390-04-7
MF:C12H14F3NO
メガワット:245.240873813629
MDL:MFCD06248881
CID:68879
PubChem ID:5018790

4-2-(Trifluoromethyl)phenoxypiperidine 化学的及び物理的性質

名前と識別子

    • 4-(2-(Trifluoromethyl)phenoxy)piperidine
    • 4-[(2-Trifluoromethylphenyl)oxy]piperidine
    • 4-[2-(Trifluoromethyl)phenoxy]piperidine
    • 4-2-(Trifluoromethyl)phenoxyüpiperidine
    • 4-(2-Trifluoromethyl-phQSy)piperidine
    • 4-(2-(Trifluoromethyl)phexy)piperidine
    • 4-(2-Trifluoromethyl-phenoxy)piperidine
    • 4-[2-(Trifluoromethyl)phenoxy]piperidine (ACI)
    • 4-[2-(trifluoromethyl) phenoxy]piperidine
    • Piperidine, 4-[2-(trifluoromethyl)phenoxy]-
    • SB43209
    • AKOS000181167
    • 4-[2-{Trifluoromethyl}phenoxy]piperidine
    • FT-0678071
    • 4-2-(Trifluoromethyl)phenoxy piperidine;4-(2-Trifluoromethyl-phQSy)piperidine;Piperidine, 4-[2-(trifluoroMethyl)phenoxy]-
    • 4-[2-(trifluoromethyl)-phenoxy]-piperidine
    • AM20041209
    • BCP23190
    • 4-[2-(trifluoromethyl)phenoxy]-piperidine
    • 4-(2-TRIFLUOROMETHYLPHENOXY)PIPERIDINE
    • 4-[2-(trifluoromethyl)phenoxy)piperidine
    • 824390-04-7
    • 4-(2-Trifluoromethyl-Phenoxy)-Piperidine
    • SCHEMBL83377
    • MFCD06248881
    • DTXSID60407571
    • STL069263
    • DB-002186
    • G75720
    • BBL100344
    • 4-2-(Trifluoromethyl)phenoxypiperidine
    • MDL: MFCD06248881
    • インチ: 1S/C12H14F3NO/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9/h1-4,9,16H,5-8H2
    • InChIKey: MBZJEIRMMYDAFD-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(OC2CCNCC2)=CC=CC=1)(F)F

計算された属性

  • せいみつぶんしりょう: 245.10300
  • どういたいしつりょう: 245.10274856g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 21.3Ų
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 1.193
  • ゆうかいてん: 96-97°C/0.5mm
  • ふってん: 301ºC
  • フラッシュポイント: 136ºC
  • 屈折率: 1.473
  • すいようせい: Slightly soluble in water.
  • PSA: 21.26000
  • LogP: 3.16500
  • ようかいせい: 未確定

4-2-(Trifluoromethyl)phenoxypiperidine セキュリティ情報

4-2-(Trifluoromethyl)phenoxypiperidine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-2-(Trifluoromethyl)phenoxypiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H50813-250mg
4-[2-(Trifluoromethyl)phenoxy]piperidine, 99%
824390-04-7 99%
250mg
¥1347.00 2023-02-24
Chemenu
CM180372-250mg
4-[2-(Trifluoromethyl)phenoxy]piperidine
824390-04-7 95%+
250mg
$98 2024-07-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T84450-250mg
4-(2-(Trifluoromethyl)phenoxy)piperidine
824390-04-7 99%
250mg
¥648.0 2023-09-06
Chemenu
CM180372-5g
4-[2-(Trifluoromethyl)phenoxy]piperidine
824390-04-7 95%+
5g
$627 2024-07-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
023274-250mg
4-[2-(Trifluoromethyl)phenoxy]piperidine
824390-04-7
250mg
942.0CNY 2021-07-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027743-250mg
4-2-(Trifluoromethyl)phenoxypiperidine
824390-04-7 99%
250mg
¥643 2024-05-21
Apollo Scientific
PC520542-5g
4-[2-(Trifluoromethyl)phenoxy]piperidine
824390-04-7 95%
5g
£392.00 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
023274-1g
4-[2-(Trifluoromethyl)phenoxy]piperidine
824390-04-7
1g
3510CNY 2021-05-07
A2B Chem LLC
AB65632-1g
4-[2-(Trifluoromethyl)phenoxy]piperidine
824390-04-7 95%
1g
$63.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044292-100mg
4-(2-(Trifluoromethyl)phenoxy)piperidine
824390-04-7 97%
100mg
¥518.00 2024-07-28

4-2-(Trifluoromethyl)phenoxypiperidine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 14 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
リファレンス
Development of a Liver-Targeted Stearoyl-CoA Desaturase (SCD) Inhibitor (MK-8245) to Establish a Therapeutic Window for the Treatment of Diabetes and Dyslipidemia
Oballa, Renata M.; et al, Journal of Medicinal Chemistry, 2011, 54(14), 5082-5096

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  16 h, 80 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, 0 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
リファレンス
Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities
Cioffi, Christopher L. ; et al, Journal of Medicinal Chemistry, 2020, 63(19), 11054-11084

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  8 h, 0 °C → rt
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, 0 °C → rt
3.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  16 h, 80 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, 0 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
リファレンス
Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities
Cioffi, Christopher L. ; et al, Journal of Medicinal Chemistry, 2020, 63(19), 11054-11084

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
リファレンス
Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities
Cioffi, Christopher L. ; et al, Journal of Medicinal Chemistry, 2020, 63(19), 11054-11084

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, 0 °C → rt
2.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  16 h, 80 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, 0 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
リファレンス
Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities
Cioffi, Christopher L. ; et al, Journal of Medicinal Chemistry, 2020, 63(19), 11054-11084

4-2-(Trifluoromethyl)phenoxypiperidine Raw materials

4-2-(Trifluoromethyl)phenoxypiperidine Preparation Products

4-2-(Trifluoromethyl)phenoxypiperidine 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:824390-04-7)4-2-(Trifluoromethyl)phenoxypiperidine
A847790
清らかである:99%
はかる:1g
価格 ($):183.0